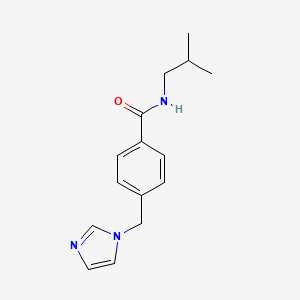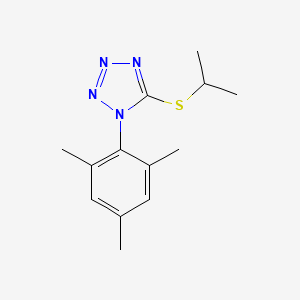
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzamides. It is a potent and selective antagonist of the GABAA receptor, which is a major neurotransmitter receptor in the central nervous system. Ro 15-4513 has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
Mechanism of Action
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 acts as a competitive antagonist of the GABAA receptor, which means that it binds to the same site on the receptor as the endogenous neurotransmitter GABA. By binding to this site, 4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 prevents GABA from binding and activating the receptor, which leads to a decrease in the inhibitory tone of the GABAergic system. This, in turn, can lead to various behavioral and cognitive effects, depending on the specific brain region and receptor subtype involved.
Biochemical and Physiological Effects
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 has been shown to have a wide range of biochemical and physiological effects, depending on the specific experimental conditions. In general, it has been shown to decrease the inhibitory tone of the GABAergic system, which can lead to increased excitability and altered neuronal activity. This can result in various behavioral and cognitive effects, such as increased anxiety, impaired learning and memory, and altered motor function.
Advantages and Limitations for Lab Experiments
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 has several advantages as a tool for scientific research. It is a potent and selective antagonist of the GABAA receptor, which makes it an ideal tool for investigating the function of this receptor in the brain. It has also been extensively studied in various experimental paradigms, which makes it a well-established tool for scientific research.
However, 4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 also has some limitations as a research tool. It has been shown to have off-target effects on other neurotransmitter receptors, which can complicate the interpretation of experimental results. It also has limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
Future Directions
There are several future directions for research on 4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 and its potential applications in scientific research. One area of interest is the development of more selective GABAA receptor antagonists that can be used to investigate the function of specific receptor subtypes. Another area of interest is the investigation of the effects of GABAA receptor antagonism on various disease states, such as epilepsy, anxiety disorders, and addiction. Finally, there is a need for more research on the off-target effects of 4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 and other GABAA receptor antagonists, in order to better understand their mechanisms of action and potential side effects.
Synthesis Methods
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The most commonly used method involves the reaction of 4-chloro-N-isobutylbenzamide with 1H-imidazole in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 has been widely used in scientific research as a tool to study the GABAA receptor and its role in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the receptor, which makes it an ideal tool for investigating the function of this receptor in the brain. 4-(1H-imidazol-1-ylmethyl)-N-isobutylbenzamide 15-4513 has been used in numerous studies to investigate the effects of GABAA receptor antagonism on various behavioral, cognitive, and neurochemical processes.
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12(2)9-17-15(19)14-5-3-13(4-6-14)10-18-8-7-16-11-18/h3-8,11-12H,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUFAJUEIDKJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(imidazol-1-ylmethyl)-N-(2-methylpropyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,4-trifluoro-1-(2-furyl)-2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1,3-butanedione](/img/structure/B6057801.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6057803.png)


![1-[cyclohexyl(methyl)amino]-3-[3-({[2-(2-furyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6057817.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)
![2-[(dibutylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6057837.png)

![6-ethyl-1,3-dimethyl-8-(2-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6057851.png)
![3-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6057858.png)
![1-(7-hydroxy-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B6057879.png)
![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6057890.png)
![2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6057896.png)
![1-(4-methoxyphenoxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6057900.png)